molecular formula C14H14N2O B2895778 4-(2,3-dihydro-1H-inden-1-yloxy)-2-methylpyrimidine CAS No. 2178771-30-5

4-(2,3-dihydro-1H-inden-1-yloxy)-2-methylpyrimidine

Cat. No. B2895778
CAS RN: 2178771-30-5
M. Wt: 226.279
InChI Key: HDTRGQMRHIUNDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(2,3-dihydro-1H-inden-1-yloxy)-2-methylpyrimidine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and an indene ring, which is a fused cyclopentene and benzene ring .

Scientific Research Applications

Synthesis and Drug Development

The synthesis of complex organic compounds, including those within the pyrimidine family, plays a crucial role in medicinal chemistry. The pyranopyrimidine core, for example, is identified as a key precursor for medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. Recent studies have focused on the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds using diversified hybrid catalysts, highlighting the compound's versatility and applicability in developing lead molecules for therapeutic use (Parmar, Vala, & Patel, 2023).

Pharmacogenetics and Metabolism

The impact of pharmacogenetics on drug metabolism and efficacy is a significant area of research. Studies on fluoropyrimidine drugs, which share a structural resemblance with pyrimidine-based compounds like 4-(2,3-dihydro-1H-inden-1-yloxy)-2-methylpyrimidine, have revealed the importance of dihydropyrimidine dehydrogenase (DPD) in drug metabolism and toxicity. Variations in the DPD gene influence the effectiveness and safety of fluoropyrimidine-based therapies, underscoring the need for personalized medicine approaches (Del Re et al., 2017).

Anticancer Properties

Antimetabolites, including pyrimidine analogs, are pivotal in cancer treatment due to their ability to interfere with DNA and RNA synthesis. Research on antipyrimidines such as AraC, dFdC, and FdUrd has demonstrated their capacity to incorporate into DNA, disrupting the structure and stability of the duplex, which rationalizes their efficacy in inhibiting cancer cell proliferation. These findings provide a foundation for the development of novel anticancer drugs based on pyrimidine structures (Gmeiner, 2002).

properties

IUPAC Name

4-(2,3-dihydro-1H-inden-1-yloxy)-2-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-10-15-9-8-14(16-10)17-13-7-6-11-4-2-3-5-12(11)13/h2-5,8-9,13H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDTRGQMRHIUNDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,3-dihydro-1H-inden-1-yloxy)-2-methylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.